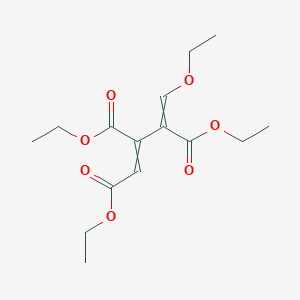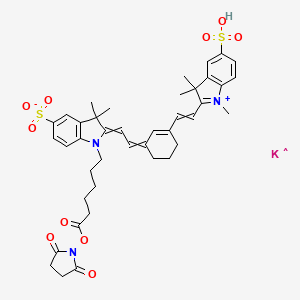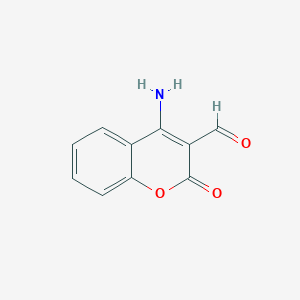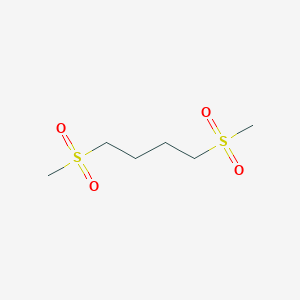
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate is a chemical compound with the molecular formula C16H22O7 It is known for its unique structure, which includes three ester groups and a conjugated diene system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate typically involves the esterification of 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reagents and advanced purification techniques ensures the production of a high-quality product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.
Major Products Formed
Oxidation: Formation of 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylic acid.
Reduction: Formation of triethyl 4-ethoxybuta-1,3-diene-1,2,3-triol.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate involves its interaction with specific molecular targets and pathways. The compound’s ester groups and conjugated diene system allow it to participate in various chemical reactions, influencing its reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triethyl 4-methoxybuta-1,3-diene-1,2,3-tricarboxylate
- Triethyl 4-propoxybuta-1,3-diene-1,2,3-tricarboxylate
- Triethyl 4-butoxybuta-1,3-diene-1,2,3-tricarboxylate
Uniqueness
Triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate is unique due to its specific ethoxy group, which imparts distinct reactivity and properties compared to its analogs
Eigenschaften
CAS-Nummer |
101967-98-0 |
|---|---|
Molekularformel |
C15H22O7 |
Molekulargewicht |
314.33 g/mol |
IUPAC-Name |
triethyl 4-ethoxybuta-1,3-diene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C15H22O7/c1-5-19-10-12(15(18)22-8-4)11(14(17)21-7-3)9-13(16)20-6-2/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
YOTPQRXHXBJTAV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC=C(C(=CC(=O)OCC)C(=O)OCC)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,3,5,6-Tetrahydrobenzo[b][1,4,7]trioxonin-9-amine](/img/structure/B14077009.png)






![N-[(2-bromopyridin-3-yl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14077049.png)





